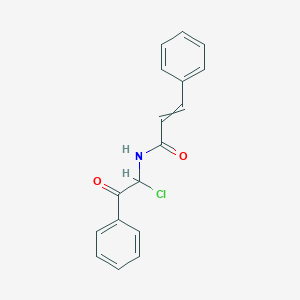![molecular formula C15H15ClN2O B12603509 9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-76-7](/img/structure/B12603509.png)
9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-氯-2-甲基-1-丙基-3,6-二氢-7H-吡咯并[3,2-f]喹啉-7-酮是一种属于吡咯并喹啉家族的杂环化合物。
准备方法
合成路线和反应条件
9-氯-2-甲基-1-丙基-3,6-二氢-7H-吡咯并[3,2-f]喹啉-7-酮的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下对合适的先驱体进行环化。例如,从合适的喹啉衍生物开始,氯化和随后的环化可以得到所需的化合物。反应条件通常涉及使用催化剂和特定溶剂以促进该过程。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程可能包括通过重结晶或色谱法纯化步骤以获得最终产品。
化学反应分析
反应类型
9-氯-2-甲基-1-丙基-3,6-二氢-7H-吡咯并[3,2-f]喹啉-7-酮会发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化以形成相应的喹啉衍生物。
还原: 还原反应可以将其转化为不同的氢化形式。
取代: 卤素取代反应可以将不同的官能团引入分子中。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 之类的还原剂。
取代: 卤化反应可能涉及在特定条件下使用氯 (Cl₂) 或溴 (Br₂) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生喹啉衍生物,而取代反应可以产生各种卤代化合物。
科学研究应用
9-氯-2-甲基-1-丙基-3,6-二氢-7H-吡咯并[3,2-f]喹啉-7-酮具有多种科学研究应用:
化学: 它被用作合成更复杂的有机分子的结构单元。
生物学: 这种化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为各种疾病的治疗剂的潜力。
工业: 它用于开发具有特定性质的新材料,例如电子材料或光学材料。
作用机制
9-氯-2-甲基-1-丙基-3,6-二氢-7H-吡咯并[3,2-f]喹啉-7-酮的作用机制涉及其与特定分子靶标的相互作用。它可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的途径和靶标取决于具体的应用和使用背景。
相似化合物的比较
类似化合物
- 9-氯-2-乙基-1,2,3,6-四氢-1-甲基-3-(2,2,2-三氟乙基)-7H-吡咯并[3,2-f]喹啉-7-酮
- 5-(2-乙氧基苯基)-1-甲基-3-正丙基-1,6-二氢-7H-吡唑并[4,3-d]-7-酮
独特性
与类似化合物相比,9-氯-2-甲基-1-丙基-3,6-二氢-7H-吡咯并[3,2-f]喹啉-7-酮由于其特定的取代基和结构配置而表现出独特的化学性质。这些差异会导致不同的生物活性
属性
CAS 编号 |
917890-76-7 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
9-chloro-2-methyl-1-propyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C15H15ClN2O/c1-3-4-9-8(2)17-11-5-6-12-15(14(9)11)10(16)7-13(19)18-12/h5-7,17H,3-4H2,1-2H3,(H,18,19) |
InChI 键 |
QZWHLZMOLWBPQI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
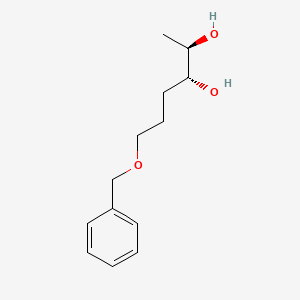
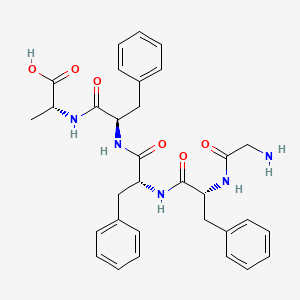
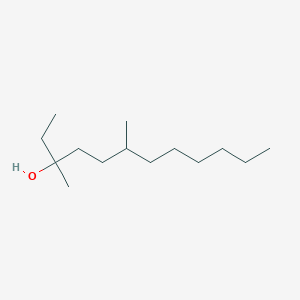
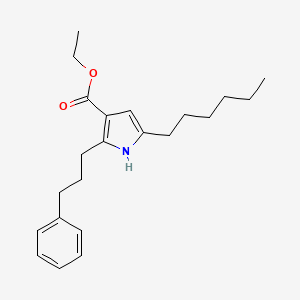
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)


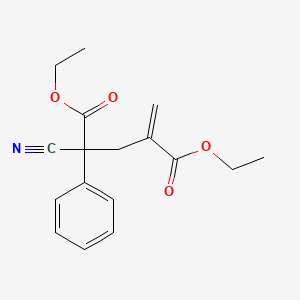
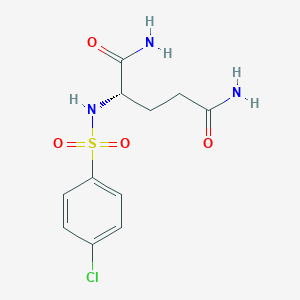
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
